![molecular formula C19H22N2O3S2 B2417551 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034300-22-4](/img/structure/B2417551.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively researched for its potential application in cancer treatment. BTA-EG6 is a promising compound due to its ability to selectively target cancer cells while sparing healthy cells.
Scientific Research Applications
Photodynamic Therapy Applications
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide and related compounds have been explored for their photodynamic therapy (PDT) applications, particularly in the treatment of cancer. A study highlighted the synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant potential as Type II photosensitizers in PDT. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for cancer treatment through PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anti-HIV and Antifungal Activities
Research on new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has shown promising anti-HIV and antifungal activities. These compounds were synthesized and characterized, indicating their potential as therapeutic agents against HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Hydrogen Bonding in Aromatic Sulfonamides
A study on aromatic sulfonamides, including derivatives similar to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide, analyzed their crystal structures to reveal characteristic hydrogen bonding. This research aids in understanding the intermolecular interactions that could influence the design and synthesis of new sulfonamide-based drugs (Kikkawa et al., 2019).
Anticancer Activity of Copper(II)-Sulfonamide Complexes
Copper(II)-sulfonamide complexes, incorporating sulfonamide derivatives, have shown significant DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes present a novel approach to targeting cancer cells, with their efficacy influenced by the specific sulfonamide derivative used (González-Álvarez et al., 2013).
Alzheimer’s Disease Therapeutics
Sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease. These compounds, including derivatives structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide, showed inhibitory effects on acetylcholinesterase, suggesting their utility in managing symptoms of Alzheimer’s disease (Abbasi et al., 2018).
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-21(2)16(15-13-25-18-10-6-4-8-14(15)18)12-20-26(22,23)19-11-7-5-9-17(19)24-3/h4-11,13,16,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDCGNIGDVHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1OC)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide |
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